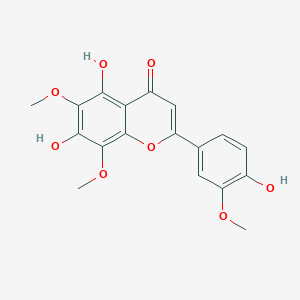
Clorprenaline, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clorprenaline, (S)- is a chemical compound known for its role as a beta-adrenergic agonist. It is primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator effects . The compound has the chemical formula C11H17Cl2NO and is characterized by its ability to relax smooth muscle tissue in the bronchi, thereby improving airflow to the lungs .
Preparation Methods
The synthesis of Clorprenaline, (S)- involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with isopropylamine to form 1-(2-chlorophenyl)-2-isopropylaminoethanol . This intermediate is then subjected to further reactions to yield the final product, Clorprenaline, (S)-. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
Clorprenaline, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
Clorprenaline, (S)- has a wide range of scientific research applications:
Mechanism of Action
Clorprenaline, (S)- functions as a beta-adrenergic agonist, primarily targeting beta-2 adrenergic receptors in the smooth muscle cells of the bronchi . Upon binding to these receptors, it activates adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates target proteins, resulting in decreased intracellular calcium levels. This decrease in calcium levels causes relaxation of the smooth muscle fibers, leading to bronchodilation and improved airflow .
Comparison with Similar Compounds
Clorprenaline, (S)- is often compared with other beta-adrenergic agonists such as salbutamol, terbutaline, and isoproterenol. While all these compounds share similar mechanisms of action, Clorprenaline, (S)- is unique in its specific binding affinity and selectivity for beta-2 adrenergic receptors . This selectivity reduces the likelihood of cardiovascular side effects, making it a preferred choice for treating respiratory conditions .
Similar compounds include:
Salbutamol: Another beta-2 adrenergic agonist used for bronchodilation.
Terbutaline: Known for its use in treating asthma and bronchospasm.
Isoproterenol: A non-selective beta-adrenergic agonist with broader applications but more side effects.
Clorprenaline, (S)-’s unique properties and selective action make it a valuable compound in both research and clinical settings.
Properties
CAS No. |
29261-25-4 |
|---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.7 g/mol |
IUPAC Name |
(1S)-1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3/t11-/m1/s1 |
InChI Key |
SSMSBSWKLKKXGG-LLVKDONJSA-N |
SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O |
Isomeric SMILES |
CC(C)NC[C@H](C1=CC=CC=C1Cl)O |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,2R,3S,5S,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol](/img/structure/B1252848.png)


![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252855.png)



![(1R,3S,6S,7S,10S)-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3S)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one](/img/structure/B1252862.png)


